molecular formula C18H18N4O2 B2851154 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide CAS No. 878733-76-7

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

Cat. No.: B2851154
CAS No.: 878733-76-7
M. Wt: 322.368
InChI Key: SCVPGZDBVWXNRC-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity .

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 2-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Rufinamide: An anticonvulsant drug with a similar triazole core.

    Cefatrizine: A broad-spectrum cephalosporin antibiotic.

    Carboxyamidotriazole: An anticancer drug.

    Tazobactam: A β-lactam antibiotic.

These compounds share the triazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-4-5-7-16(12)19-18(23)17-13(2)22(21-20-17)14-8-10-15(24-3)11-9-14/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVPGZDBVWXNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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